4-Methyl-4-octanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102785. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

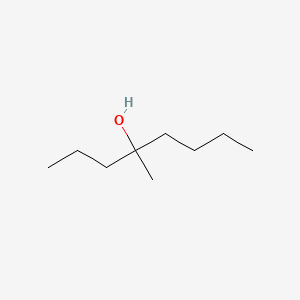

Structure

3D Structure

Properties

IUPAC Name |

4-methyloctan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-6-8-9(3,10)7-5-2/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSIKQJQLQRQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871337 | |

| Record name | 4-Methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23418-37-3, 88448-42-4 | |

| Record name | 4-Octanol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanol, methylpropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088448424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4-octanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23418-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-4-octanol (CAS: 23418-37-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-4-octanol (CAS number 23418-37-3), a tertiary alcohol with applications in various chemical industries. This document consolidates available data on its chemical and physical properties, safety and handling protocols, and known applications. While direct involvement in drug development or specific biological signaling pathways has not been prominently documented in publicly available literature, its role as a synthetic intermediate suggests potential utility for medicinal chemists and researchers in designing and synthesizing novel molecules. This guide aims to serve as a foundational resource for professionals requiring detailed information on this compound.

Core Compound Identification and Properties

This compound is a C9 aliphatic alcohol. Its structure features a hydroxyl group attached to a carbon atom which is bonded to a methyl group and is part of an eight-carbon chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 23418-37-3 | [1] |

| Molecular Formula | C₉H₂₀O | [1] |

| Molecular Weight | 144.25 g/mol | [1][2] |

| IUPAC Name | 4-methyloctan-4-ol | [2] |

| Synonyms | 4-Octanol, 4-methyl- | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 0.82 g/mL | [1] |

| Boiling Point | 82-83 °C at 18 mmHg | [1] |

| Melting Point | 6.15 °C (estimate) | [1] |

| Flash Point | 71.1 °C | [1] |

| Vapor Pressure | 0.217 mmHg at 25 °C | [1] |

| Refractive Index | 1.4510 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.72770 | [1] |

Synthesis and Manufacturing

While detailed, step-by-step industrial synthesis protocols for this compound are proprietary, a common laboratory-scale synthesis involves the Grignard reaction. This method provides a reliable route to tertiary alcohols.

General Experimental Protocol: Grignard Synthesis

A probable synthetic route involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with a ketone, like 2-pentanone.

Reaction Scheme:

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Dry diethyl ether or tetrahydrofuran (THF)

-

1-Bromopropane

-

2-Pentanone

-

Sulfuric acid (dilute) or Ammonium chloride solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, magnesium turnings and a crystal of iodine are placed. A solution of 1-bromopropane in dry diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with Ketone: The Grignard reagent is cooled in an ice bath. A solution of 2-pentanone in dry diethyl ether is then added dropwise from the dropping funnel. The reaction mixture is stirred and allowed to warm to room temperature.

-

Quenching and Workup: The reaction is carefully quenched by pouring it over a mixture of crushed ice and dilute sulfuric acid or saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine. The solution is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by distillation.

References

4-Methyl-4-octanol molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Methyl-4-octanol, a tertiary alcohol with applications in organic synthesis and as a potential intermediate in various chemical industries.

Molecular Structure and Formula

This compound is a saturated aliphatic alcohol. Its structure consists of an eight-carbon chain (octane) with a hydroxyl (-OH) group and a methyl (-CH₃) group both attached to the fourth carbon atom. This substitution pattern makes it a tertiary alcohol, which dictates its characteristic reactivity.

Molecular Formula: C₉H₂₀O[1][2][3][4]

IUPAC Name: this compound[1]

CAS Registry Number: 23418-37-3[1][3][5]

The structural formula of this compound is:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 144.25 g/mol | [1][2][6] |

| Density | 0.82 - 0.828 g/cm³ | [7] |

| Boiling Point | 82-83 °C at 18 mmHg; 221-223 °C at 760 mmHg | [7] |

| Melting Point | -29 °C (experimental); 6.15 °C (estimate) | [7] |

| Flash Point | 71.1 °C | [3][7] |

| Vapor Pressure | 0.217 mmHg at 25 °C | [3][7] |

| Refractive Index | 1.4510; 1.4284 at 20°C | [7][8] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [7] |

Experimental Protocols

A common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For this compound, this can be achieved by reacting 2-pentanone with butylmagnesium bromide.

Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from 2-pentanone and 1-bromobutane.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromobutane

-

2-Pentanone

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

Preparation of the Grignard Reagent (Butylmagnesium Bromide):

-

All glassware must be oven-dried to be completely free of water.

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (containing CaCl₂), place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel.

-

The reaction is initiated by gentle warming or the appearance of turbidity and heat evolution.

-

Once the reaction starts, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 2-Pentanone:

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Dissolve 2-pentanone in an equal volume of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the 2-pentanone solution dropwise to the stirred Grignard reagent at a rate that controls the exothermic reaction.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

-

Separate the organic layer, and extract the aqueous layer twice with small portions of diethyl ether.

-

Combine all the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Visualizations

Logical Identification of this compound

The following diagram illustrates the logical process for identifying the structure of this compound based on its constituent parts.

Caption: Logical workflow for the structural determination of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Methyl-4-octanol

This guide provides a comprehensive overview of the key physical properties of 4-Methyl-4-octanol, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and visualizations to illustrate the concepts and workflows.

Physical Properties of this compound

This compound is a tertiary alcohol with the chemical formula C9H20O. Its physical characteristics are crucial for a variety of applications, including its use as a solvent, in synthesis, and for toxicological studies.

The boiling point and density of this compound are summarized in the table below. It is important to note that the boiling point is pressure-dependent.

| Physical Property | Value | Conditions |

| Boiling Point | 82-83 °C | at 18 mmHg[1][2] |

| Density | 0.82 g/mL | Not specified |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid compound like this compound.

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.[3][4]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)[5]

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid sample (a few mL)[3]

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., Thiele tube with heating oil).

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[3][6]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the pressure inside the capillary drops below the atmospheric pressure.[3]

The density of a liquid can be determined by measuring its mass and volume.[7][8]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)[7]

-

Liquid sample

Procedure using a Graduated Cylinder:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.

-

A known volume of the liquid sample is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[7]

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is then calculated using the formula: Density = Mass / Volume.[7][8]

Procedure using a Pycnometer (for higher accuracy):

-

The mass of a clean, dry, and empty pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The mass of the filled pycnometer is measured.

-

The mass of the liquid is determined by subtraction.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

-

The density of the sample is calculated.

Visualizations

The following diagrams illustrate the relationship between the molecular structure and physical properties of this compound, as well as a generalized workflow for the experimental determination of these properties.

References

Unveiling the Elusive 4-Methyl-4-octanol: A Technical Guide to its Absence in Nature and the Prominence of its Pheromonal Relatives

A comprehensive review of available scientific literature reveals no definitive evidence for the natural occurrence of 4-Methyl-4-octanol in either plant or insect species. This tertiary alcohol, despite its relatively simple structure, appears to be absent from the vast array of identified natural volatile and semiochemical compounds. However, the significance of its structural isomers, 2-Methyl-4-octanol and 3-Methyl-4-octanol, as well as the related ester ethyl-4-methyloctanoate, is well-documented in the realm of insect chemical communication, where they function as potent aggregation pheromones.

This technical guide provides an in-depth analysis of the known natural occurrence, quantitative data, and experimental protocols associated with these structurally similar and biologically active compounds. It is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and natural product chemistry.

Structurally Similar Pheromones: Natural Occurrence and Biological Role

While this compound remains undiscovered in nature, its isomers play a crucial role in the survival and reproduction of several insect species, primarily within the order Coleoptera.

2-Methyl-4-octanol: An Aggregation Pheromone of Weevils

(S)-2-Methyl-4-octanol has been identified as a male-produced aggregation pheromone in the sugarcane weevil, Sphenophorus levis.[1][2][3] This compound attracts both males and females to a common location, facilitating mating and colonization of host plants.[1] The biological activity of this pheromone is associated with its specific stereochemistry.[2]

3-Methyl-4-octanol: A Key Semiochemical for Palm Weevils

3-Methyl-4-octanol is a known aggregation pheromone component for the African palm weevil, Rhynchophorus phoenicis.

Ethyl-4-methyloctanoate: Attracting the Rhinoceros Beetle

Ethyl-4-methyloctanoate serves as a major component of the male-produced aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros.[4][5] This powerful attractant is instrumental in bringing together large numbers of beetles, which can cause significant damage to palm trees.[5]

Quantitative Analysis of Pheromone Production

The release rates and concentrations of these pheromones are critical for their biological activity. While extensive quantitative data is not always available in a centralized format, key studies provide valuable insights.

| Compound | Insect Species | Sex | Quantitative Data | Reference |

| Ethyl-4-methyloctanoate | Oryctes rhinoceros | Male | Released at 10 mg/day from synthetic lures for field trials. | [4] |

| Ethyl-4-methyloctanoate | Oryctes monoceros | Male | Synthetic lures released at 30 mg/day were effective in attracting beetles. | [6] |

Experimental Protocols

The identification and quantification of these insect pheromones rely on meticulous experimental procedures, from sample collection to sophisticated analytical techniques.

Sample Collection: Headspace Solid-Phase Microextraction (SPME)

A widely used, solvent-free method for collecting volatile organic compounds from living insects is Headspace Solid-Phase Microextraction (HS-SPME).[7][8]

Protocol for HS-SPME of Insect Volatiles:

-

Insect Preparation: Place a single or a small group of live insects (e.g., male weevils) in a sealed glass vial. The vial size should be appropriate to the insect's size to allow for sufficient headspace.

-

Fiber Selection: Choose an appropriate SPME fiber. A common choice for general pheromone analysis is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber due to its broad analyte range.[7]

-

Extraction: Expose the SPME fiber to the headspace of the vial containing the insect(s) for a defined period (e.g., 1-24 hours) at a controlled temperature (e.g., 25-30 °C).

-

Desorption: After extraction, the fiber is immediately inserted into the heated injection port of a gas chromatograph for thermal desorption of the collected analytes.[7]

Figure 1. Experimental workflow for SPME-GC-MS analysis of insect pheromones.

Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the separation, identification, and quantification of insect pheromones.[8]

Typical GC-MS Parameters for Pheromone Analysis:

-

Injector: Splitless mode, with a temperature of around 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at 40-60 °C, hold for a few minutes, and then ramp up to 250-280 °C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 40 to 400.

Compound identification is achieved by comparing the retention time and mass spectrum of an unknown peak with those of an authentic synthetic standard. Quantification is performed by creating a calibration curve with known concentrations of the synthetic standard.

Biosynthesis of Branched-Chain Pheromones

The biosynthesis of these methyl-branched alcohols and their derivatives in insects is believed to originate from fatty acid metabolism.[9][10] While the precise enzymatic steps for these specific compounds are not fully elucidated in the respective species, a general proposed pathway involves the modification of fatty acid precursors.

Insects can synthesize fatty acids de novo from acetyl-CoA.[10] The introduction of methyl branches can occur through the use of alternative starter units during fatty acid synthesis, such as propionyl-CoA, which is derived from the metabolism of amino acids like isoleucine and valine. Subsequent steps likely involve desaturation, chain shortening, reduction, and in the case of ethyl-4-methyloctanoate, esterification.

Figure 2. A proposed general biosynthetic pathway for branched-chain insect pheromones.

Conclusion

References

- 1. Synthesis of (S)-(+)-2-methyl-4-octanol: male-specific compound released by sugarcane weevil Sphenophorus levis (coleoptera: curculionidae) – ScienceOpen [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

Spectroscopic Profile of 4-Methyl-4-octanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, 4-Methyl-4-octanol (CAS No. 23418-37-3; Formula: C₉H₂₀O; Molecular Weight: 144.25 g/mol ).[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a consolidated reference for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for this compound. While experimental Infrared and Mass Spectrometry data are available, experimental NMR data is not readily found in public databases. Therefore, predicted NMR data is provided based on established chemical shift principles and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is calculated using standard chemical shift estimation rules. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.45 | Singlet | 1H | OH |

| ~ 1.39 | Multiplet | 4H | CH₂ -C(OH)-CH₂ |

| ~ 1.28 | Multiplet | 4H | -CH₂ -CH₂-CH₃ |

| ~ 1.08 | Singlet | 3H | C(OH)-CH₃ |

| ~ 0.90 | Triplet | 6H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 72.5 | C -OH (C4) |

| ~ 42.0 | C H₂-C(OH) |

| ~ 26.5 | C(OH)-C H₃ |

| ~ 23.0 | -C H₂-CH₂-CH₃ |

| ~ 17.0 | -CH₂-C H₂-CH₃ |

| ~ 14.0 | -C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a prominent broad absorption indicating the hydroxyl group and strong absorptions corresponding to C-H stretching.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| ~ 1465 | Medium | C-H bend (alkane) |

| ~ 1150 | Medium | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

The mass spectrum was obtained via electron ionization (EI), which typically results in significant fragmentation.[1][3]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment Assignment |

| 101 | High | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 87 | High | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 73 | High | [C₄H₉O]⁺ |

| 59 | Base Peak | [C₃H₇O]⁺ |

| 43 | High | [C₃H₇]⁺ |

Note: The molecular ion peak (M⁺) at m/z 144 is expected to be of very low abundance or absent in the EI spectrum of tertiary alcohols due to rapid fragmentation.

Experimental Protocols

The following are generalized protocols typical for the spectroscopic analysis of liquid organic compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 300-500 MHz).

-

¹H NMR Acquisition: Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 512 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): A single drop of pure this compound is placed on the surface of a polished salt plate (e.g., NaCl or KBr).

-

Film Formation: A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.

-

Spectrum Acquisition: The "sandwich" plate assembly is mounted in the sample holder of an FTIR spectrometer.

-

Background Scan: A background spectrum of the empty instrument (or clean salt plates) is recorded.

-

Sample Scan: The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The instrument automatically ratios the sample scan against the background to generate the final transmittance or absorbance spectrum.

-

Cleaning: After analysis, the salt plates are thoroughly cleaned with a dry solvent (e.g., acetone or isopropanol) and stored in a desiccator.

Mass Spectrometry Protocol

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification, or by direct injection. The sample is vaporized in a heated inlet.

-

Ionization (Electron Ionization - EI): In the ion source, the vaporized molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing extensive fragmentation.

-

Mass Analysis: The resulting ions are accelerated by an electric field and guided into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of a pure chemical compound like this compound.

Caption: Workflow for Chemical Structure Elucidation.

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 4-Methyl-4-octanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereochemistry of 4-Methyl-4-octanol

This compound (C₉H₂₀O) is a chiral molecule due to the presence of an asymmetric carbon atom at the fourth position of the octanol chain.[1] This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a propyl group (-CH₂CH₂CH₃), and a butyl group (-CH₂CH₂CH₂CH₃). This structural feature gives rise to two non-superimposable mirror images, known as enantiomers.[2]

The physical and chemical properties of enantiomers are identical in an achiral environment. However, their interaction with other chiral molecules, such as biological receptors or chiral chromatographic stationary phases, can differ significantly. This is of paramount importance in drug development, where one enantiomer may exhibit therapeutic effects while the other could be inactive or even cause adverse effects.

Synthesis of this compound

The synthesis of racemic this compound is typically achieved through a Grignard reaction, a robust method for forming carbon-carbon bonds.[3] Two primary retrosynthetic pathways can be envisioned for this synthesis.

Logical Workflow for the Synthesis of Racemic this compound

Caption: General workflow for the synthesis of racemic this compound via a Grignard reaction.

Experimental Protocol: Grignard Synthesis of Racemic this compound (General Procedure)

This protocol outlines a general procedure for the synthesis of this compound. The two possible routes are presented.

Route A: Reaction of Propylmagnesium Bromide with 2-Pentanone

-

Materials: Magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), propyl bromide, 2-pentanone, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous ether or THF to cover the magnesium.

-

Add a solution of propyl bromide in the anhydrous solvent dropwise from the dropping funnel to initiate the formation of the Grignard reagent (propylmagnesium bromide). The reaction is exothermic and should be controlled by the rate of addition.

-

Once the Grignard reagent has formed, cool the flask in an ice bath.

-

Add a solution of 2-pentanone in the anhydrous solvent dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain racemic this compound.

-

Route B: Reaction of Methylmagnesium Bromide with 4-Octanone

-

Materials: Magnesium turnings, anhydrous diethyl ether or THF, methyl bromide (or methyl iodide), 4-octanone, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

-

Procedure: The procedure is analogous to Route A, with methyl bromide used to form the Grignard reagent and 4-octanone as the carbonyl compound.

Stereoisomers of this compound

The two enantiomers of this compound are designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. PubChem has an entry for (4R)-4-methyloctan-4-ol.[2]

Physicochemical Properties of Stereoisomers

| Property | Racemic this compound | (R)-4-Methyl-4-octanol | (S)-4-Methyl-4-octanol |

| Molecular Formula | C₉H₂₀O | C₉H₂₀O | C₉H₂₀O |

| Molecular Weight | 144.26 g/mol | 144.26 g/mol | 144.26 g/mol |

| Boiling Point | 82-83 °C at 18 mmHg[4] | Data not available | Data not available |

| Density | 0.82 g/mL at 25 °C[4] | Data not available | Data not available |

| Specific Rotation | 0° | Data not available | Data not available |

Note: The lack of specific optical rotation data for the enantiomers of this compound is a significant gap in the publicly available chemical literature.

Chiral Separation and Analysis

The separation of the (R) and (S) enantiomers of this compound is crucial for their individual characterization and for applications requiring enantiopure forms. Chiral chromatography, including both gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the most effective technique for this purpose.[5]

Logical Workflow for Chiral Separation and Analysis

Caption: Workflow for the chiral separation and subsequent analysis of this compound enantiomers.

Experimental Protocol: Chiral Gas Chromatography (GC) (General Procedure)

Chiral GC is a powerful technique for the separation of volatile enantiomers like alcohols. Often, derivatization of the alcohol to a less polar ester can improve peak shape and resolution.

-

Derivatization (Optional but Recommended):

-

React the racemic this compound with an acylating agent (e.g., acetic anhydride in the presence of a base like pyridine) to form the corresponding acetate esters.

-

Work up the reaction to isolate the derivatized product.

-

-

GC Conditions:

-

Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Rt-βDEXsm or Chirasil-DEX CB), is essential.[6]

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

-

Temperature Program: An optimized temperature program is crucial for achieving baseline separation. A typical program might start at a low temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 180-200 °C).

-

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) (General Procedure)

Chiral HPLC is another effective method for enantioseparation, often performed in normal-phase mode for alcohols.

-

HPLC Conditions:

-

Column: A chiral stationary phase (CSP) based on polysaccharides (e.g., cellulose or amylose derivatives) is commonly used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically employed. The ratio of these solvents is optimized to achieve the best separation.

-

Detector: A UV detector is suitable if the analyte has a chromophore. For simple alcohols, a refractive index (RI) detector is more appropriate.

-

Conclusion

This compound is a chiral tertiary alcohol with two enantiomeric forms. While established methods like the Grignard reaction can be used for its synthesis, and chiral chromatography is the method of choice for its separation, there is a notable absence of specific quantitative data, particularly optical rotation values, for its individual stereoisomers in the scientific literature. This guide provides a foundational understanding of the stereochemistry of this compound and outlines the general experimental protocols for its synthesis and enantiomeric resolution. Further research is required to fully characterize the physicochemical properties of the (R) and (S) enantiomers of this compound, which will be invaluable for its application in stereoselective synthesis and other areas of chemical and pharmaceutical research.

References

- 1. 4-Octanol, 4-methyl- [webbook.nist.gov]

- 2. (4R)-4-methyloctan-4-ol | C9H20O | CID 6994074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

Navigating the Safety Profile of 4-Methyl-4-octanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Methyl-4-octanol (CAS No: 23418-37-3). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely, minimizing exposure risks and ensuring appropriate responses in case of an incident.

Core Safety and Physical Properties

This compound is a tertiary alcohol. While specific toxicity data is limited in readily available literature, its structural analogs suggest that it should be handled with care, assuming it may cause irritation to the eyes, skin, and respiratory system. The following tables summarize the known physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H20O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Odor | Fragrant, fruity | - |

| Boiling Point | 82-83°C at 18 mmHg | - |

| Flash Point | 71.1°C | - |

| Density | 0.82 g/cm³ | - |

| Vapor Pressure | 0.217 mmHg at 25°C | - |

| Solubility | Soluble in alcohol and ether, slightly soluble in water. | - |

| Refractive Index | 1.4510 | - |

Table 2: Hazard Identification and Classification

| Hazard Class | Classification |

| Flammable Liquids | Category 4 (Combustible Liquid) |

| Skin Corrosion/Irritation | Category 2 (Irritating to skin) |

| Serious Eye Damage/Eye Irritation | Category 2A (Irritating to eyes) |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (May cause respiratory irritation) |

Note: The hazard classifications are based on general principles for similar chemical structures and may need to be confirmed with specific toxicological studies.

Experimental Protocols for Safety Assessment

The data presented in safety data sheets are derived from standardized experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[2][3] These guidelines ensure that data is reliable and comparable across different laboratories.

Determination of Physical-Chemical Properties:

-

Flash Point: The flash point is typically determined using a closed-cup method, such as the Pensky-Martens closed-cup tester (ASTM D93) or the Tag Closed Cup Tester (ASTM D56).[4] The liquid is heated at a controlled rate in a closed vessel, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.[4]

-

Boiling Point: The boiling point is determined by heating the liquid and measuring the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Density: Density is typically measured using a pycnometer or a hydrometer.

Toxicological Studies:

-

Acute Oral Toxicity (LD50): The median lethal dose (LD50) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[5][6] The OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD 425 (Acute Oral Toxicity - Up-and-Down Procedure) are commonly used methods that aim to reduce the number of animals required for testing.[7]

-

Skin Irritation/Corrosion: This is assessed by applying the substance to the skin of a test animal (typically a rabbit) and observing for signs of irritation, such as redness, swelling, and inflammation, over a specified period.

-

Eye Irritation/Corrosion: This test involves applying the substance to the eye of a test animal and observing for effects on the cornea, iris, and conjunctiva.

Handling and Storage Procedures

Proper handling and storage are crucial to prevent exposure and accidents.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Ensure that eyewash stations and safety showers are readily accessible in the work area.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed when not in use.

-

Store away from oxidizing agents and other incompatible materials.

Emergency and First Aid Measures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The vapor is heavier than air and may travel along the ground to an ignition source. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Workflow and Decision-Making Diagrams

The following diagrams, generated using Graphviz, illustrate key safety workflows and decision-making processes for handling this compound.

Caption: General workflow for safely handling this compound.

Caption: First aid decision tree for this compound exposure.

Conclusion

While this compound is a valuable compound in research and development, it is imperative that it is handled with a thorough understanding of its potential hazards and the necessary precautions. Adherence to the guidelines outlined in this document will help to ensure a safe laboratory environment for all personnel. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

An In-depth Technical Guide to 4-Methyl-4-octanol: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 4-Methyl-4-octanol. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key chemical processes.

Introduction and Historical Context

While a singular, definitive "discovery" of this compound is not prominently documented in early chemical literature, its existence and synthesis are a direct result of the development of organometallic chemistry in the early 20th century. The pioneering work of French chemist Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912 for his discovery of the Grignard reagent, laid the foundation for the synthesis of a vast array of organic compounds, including tertiary alcohols like this compound.

The synthesis of tertiary alcohols became a significant area of research following Grignard's discovery, providing a robust and versatile method for forming carbon-carbon bonds. Chemists like Frank C. Whitmore conducted extensive research into the synthesis and properties of aliphatic compounds, including a wide array of tertiary alcohols, further solidifying the methodologies that would be used to produce compounds like this compound. The industrial possibilities of aliphatic tertiary alcohols were recognized by the 1920s, highlighting their potential as solvents and intermediates.[1]

The history of this compound is therefore intrinsically linked to the broader history of the Grignard reaction and the systematic exploration of organic synthesis.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀O | [2][3] |

| Molecular Weight | 144.25 g/mol | [2][3] |

| CAS Number | 23418-37-3 | [2][3] |

| Density | 0.82 g/cm³ | [3] |

| Boiling Point | 82-83 °C at 18 mmHg | [3] |

| Melting Point | 6.15 °C (estimate) | [3] |

| Flash Point | 71.1 °C | [3] |

| Vapor Pressure | 0.217 mmHg at 25 °C | [3] |

| Refractive Index | 1.4510 | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone.

3.1. General Reaction Scheme

The synthesis can be achieved by reacting butylmagnesium bromide with 2-pentanone or by reacting propylmagnesium bromide with 2-hexanone. The former is a common illustrative example.

3.2. Detailed Experimental Protocol: Grignard Synthesis

This protocol details the synthesis of this compound from 1-bromobutane and 2-pentanone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromobutane

-

2-Pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromobutane in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 1-bromobutane solution to the flask to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance of the solution. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the butylmagnesium bromide.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 2-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

4.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic peaks for an alcohol.[2]

-

O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl chains.

-

C-O Stretch: An absorption in the range of 1150-1250 cm⁻¹ for the C-O single bond of a tertiary alcohol.

4.2. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show fragmentation patterns characteristic of a tertiary alcohol. The molecular ion peak (M⁺) at m/z 144 may be weak or absent. Key fragmentation pathways include:

-

Alpha-cleavage: Loss of an alkyl group attached to the carbon bearing the hydroxyl group. This is a dominant fragmentation for tertiary alcohols. Loss of a propyl group (C₃H₇) would result in a fragment at m/z 101. Loss of a butyl group (C₄H₉) would result in a fragment at m/z 87.

-

Dehydration: Loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 126.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

-OH Proton: A singlet that can appear over a wide range, typically between 1-5 ppm, and its position is concentration and solvent dependent.

-

-CH₃ (at C4): A singlet around 1.1-1.2 ppm.

-

-CH₂- groups: A series of multiplets between 1.2-1.6 ppm.

-

Terminal -CH₃ groups (of butyl and propyl chains): Triplets around 0.9 ppm.

¹³C NMR:

-

C4 (quaternary carbon): A peak in the range of 70-75 ppm.

-

-CH₃ (at C4): A peak around 25-30 ppm.

-

Alkyl chain carbons: A series of peaks in the aliphatic region (10-45 ppm).

Biological Activity and Toxicology

There is a lack of specific studies on the biological activity or signaling pathways of this compound. However, general toxicological information for aliphatic tertiary alcohols is available. They are generally considered to have low to moderate acute toxicity.[4][5] Their effects are often related to their physical properties, such as their ability to disrupt cell membranes.[6] Some studies on aliphatic alcohols have shown potential for hepatotoxicity in isolated rat livers, with the effect correlating with the membrane/buffer partition coefficients.[4]

Given the absence of specific biological pathway information, a diagram illustrating the logical flow from synthesis to characterization and potential application is provided.

Industrial Applications

This compound finds application primarily in the fragrance and flavor industry due to its characteristic odor. It is also used as an intermediate in organic synthesis and as a solvent. Its history of industrial use is tied to the broader development of synthetic aroma chemicals.

Conclusion

This compound, a tertiary aliphatic alcohol, is a product of the foundational principles of organic synthesis established in the early 20th century. While its specific discovery is not a landmark event, its synthesis via the Grignard reaction is a classic example of carbon-carbon bond formation. Its physicochemical properties are well-characterized, and it holds a niche in industrial applications, particularly in the fragrance sector. Further research into its biological activities could reveal new applications for this molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Octanol, 4-methyl- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Gas Chromatographic Analysis of 4-Methyl-4-octanol

Introduction

4-Methyl-4-octanol is a tertiary alcohol that finds application in various industrial and research fields. Its analysis by gas chromatography (GC) is essential for quality control, purity assessment, and formulation analysis. However, the direct GC analysis of tertiary alcohols like this compound presents significant challenges due to the presence of a polar hydroxyl (-OH) group. This group can lead to strong intermolecular hydrogen bonding, resulting in decreased volatility and poor thermal stability. Furthermore, interactions with the GC column's stationary phase can cause significant peak tailing and reduced analytical sensitivity.

To overcome these challenges, chemical derivatization is a crucial step in the analytical workflow. Derivatization chemically modifies the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. This process significantly improves chromatographic performance, leading to sharper peaks, enhanced sensitivity, and more reliable quantification. The most common and effective derivatization technique for alcohols is silylation.

This document provides detailed application notes and protocols for the analysis of this compound using gas chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS), incorporating a necessary derivatization step.

Experimental Protocols

Sample Preparation and Derivatization (Silylation)

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether, which is more amenable to GC analysis. The most common silylating agent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).[1]

Materials:

-

This compound standard or sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Trimethylchlorosilane (TMCS) (as a catalyst, often found as a 1% component in BSTFA)

-

Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile or dichloromethane)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Vortex mixer

-

Heating block or oven

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 2 mL reaction vial.

-

Dissolution: Add 1 mL of anhydrous pyridine to the vial and vortex until the sample is completely dissolved.

-

Reagent Addition: Add 200 µL of BSTFA (with 1% TMCS) to the vial.[1]

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.[1]

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The derivatized sample is now ready for injection into the GC system.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is suitable for the routine quantification of this compound.

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar column |

| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min |

| Injector Temperature | 250°C |

| Split Ratio | 50:1 |

| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min |

| Detector Temperature | 280°C |

| Injection Volume | 1 µL |

Gas Chromatography with Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and confirmation of this compound, as well as for its quantification, especially at lower concentrations.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temperature | 250°C |

| Split Ratio | 50:1 |

| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min |

| Injection Volume | 1 µL |

Mass Spectrometer Conditions:

| Parameter | Value |

|---|---|

| Ion Source Temperature | 230°C |

| Interface Temperature | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Data Presentation

The following table summarizes the expected quantitative data for the GC analysis of derivatized this compound. Please note that these are representative values based on the analysis of similar tertiary alcohols, and actual values may vary depending on the specific instrumentation and experimental conditions. Method validation should be performed to determine the precise performance characteristics.

| Parameter | GC-FID | GC-MS |

| Retention Time (min) | Approx. 10-12 | Approx. 10-12 |

| Limit of Detection (LOD) | ~1-5 µg/mL | ~0.1-0.5 µg/mL |

| Limit of Quantitation (LOQ) | ~5-15 µg/mL | ~0.5-2 µg/mL |

| Linearity (r²) | >0.995 | >0.995 |

| Linear Range | 5-500 µg/mL | 0.5-200 µg/mL |

Visualizations

Caption: Experimental workflow for the GC analysis of this compound.

Caption: Silylation derivatization pathway for this compound.

References

Application Notes and Protocols: 4-Methyl-4-octanol in Flavor and Food Science

Introduction

4-Methyl-4-octanol is a tertiary alcohol with potential applications in the flavor and food industry. Its chemical structure, featuring a hydroxyl group on a branched nine-carbon chain, suggests it may contribute unique sensory characteristics to food and beverage products. While specific data on this compound is limited in publicly available literature, this document provides a comprehensive overview of its potential applications, sensory properties, and detailed protocols for its analysis and evaluation based on methodologies used for structurally similar flavor compounds.

Sensory Properties and Potential Applications

While a detailed flavor profile for this compound is not extensively documented, tertiary alcohols are known for their potential to impart a range of aroma notes. Based on the characteristics of similar C9 alcohols and their isomers, this compound is hypothesized to possess a flavor profile that could include woody, earthy, and potentially subtle fruity or floral notes.

Potential Applications:

-

Flavor Enhancer in Fermented Beverages: The presence of the isomer 2-Methyl-4-octanol has been noted in kiwi-based fermented drinks, suggesting that this compound could naturally occur in or be added to alcoholic beverages like fruit wines, ciders, and specialty beers to enhance complexity.

-

Component in Artificial Fruit Flavors: Its potential fruity undertones could make it a valuable component in the formulation of artificial fruit flavorings, particularly for tropical or stone fruits.

-

Savory Flavor Formulations: The earthy and woody notes could be utilized in savory applications such as mushroom-flavored products, sauces, and marinades.

Quantitative Data

Due to a lack of specific experimental data for this compound in the scientific literature, the following table presents illustrative quantitative data based on typical values for similar volatile flavor compounds. These values should be considered hypothetical and would require experimental validation.

| Parameter | Value (Illustrative) | Method of Determination | Reference Food Matrix (Hypothetical) |

| Odor Threshold (in water) | 5 - 20 µg/L | Gas Chromatography-Olfactometry (GC-O) | N/A |

| Flavor Threshold (in water) | 10 - 50 µg/L | Sensory Panel Evaluation (Triangle Test) | N/A |

| Concentration in Kiwi Wine | 1 - 10 µg/L | Headspace Solid-Phase Microextraction (HS-SPME) GC-MS | Fermented Kiwi Beverage |

| Concentration in Mushroom Extract | 2 - 15 µg/L | Stable Isotope Dilution Assay (SIDA) GC-MS | Shiitake Mushroom Extract |

Experimental Protocols

The following protocols are adapted from standard methodologies for the analysis of volatile compounds in food and beverages and can be applied to the study of this compound.

3.1. Protocol for Extraction and Quantification of this compound in a Liquid Food Matrix (e.g., Fruit Wine) using Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

Objective: To extract and quantify this compound from a liquid food matrix.

Materials:

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Analytical standard of this compound (≥98% purity)

-

Internal standard (e.g., 4-methyl-2-pentanol or a deuterated analog)

-

Sodium chloride (NaCl), analytical grade

-

Deionized water

Procedure:

-

Sample Preparation:

-

Pipette 5 mL of the liquid sample (e.g., kiwi wine) into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

-

Spike the sample with an internal standard to a final concentration of 10 µg/L.

-

Immediately seal the vial with the screw cap.

-

-

Headspace Extraction:

-

Place the vial in an autosampler with an incubation chamber set at 45°C.

-

Equilibrate the sample for 15 minutes with agitation.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 45°C.

-

-

GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the GC injector port at 250°C for 5 minutes in splitless mode.

-

GC Conditions (Illustrative):

-

Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Start at 40°C (hold for 3 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).

-

-

MS Conditions (Illustrative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Quantification:

-

Identify this compound based on its retention time and mass spectrum compared to the analytical standard.

-

Quantify the concentration using a calibration curve prepared with the analytical standard and the internal standard.

-

3.2. Protocol for Sensory Evaluation of this compound using a Trained Panel

Objective: To determine the flavor profile and odor threshold of this compound.

Materials:

-

Trained sensory panel (8-12 members).

-

Odor-free tasting glasses with lids.

-

Deionized, odor-free water.

-

Unsalted crackers for palate cleansing.

-

Stock solution of this compound in ethanol.

-

Appropriate dilution series of this compound in deionized water.

Procedure:

-

Panelist Training:

-

Familiarize panelists with a range of aroma standards relevant to potential descriptors for this compound (e.g., earthy, woody, mushroom, fruity, floral).

-

Conduct practice sessions to ensure consistency in terminology and rating.

-

-

Odor Threshold Determination (Ascending Forced-Choice Method):

-

Prepare a series of dilutions of this compound in deionized water, ranging from below to above the expected threshold.

-

Present panelists with three samples in a triangular test format: two are blanks (deionized water) and one contains the diluted this compound.

-

Ask panelists to identify the odd sample.

-

The group threshold is calculated as the geometric mean of the individual thresholds, defined as the lowest concentration at which a panelist correctly identifies the odd sample in two consecutive presentations.

-

-

Flavor Profile Analysis:

-

Prepare a solution of this compound at a supra-threshold concentration (e.g., 3-5 times the determined odor threshold) in deionized water.

-

Present the sample to the panelists in coded glasses.

-

Ask panelists to individually rate the intensity of various flavor descriptors (e.g., earthy, woody, mushroom, fruity, floral, chemical) on a labeled magnitude scale (LMS) or a 10-point intensity scale.

-

Compile and analyze the data to generate a flavor profile spider web diagram.

-

Visualizations

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

4-Methyl-4-octanol: A Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methyl-4-octanol, a tertiary alcohol, serves as a valuable intermediate in organic synthesis, offering a versatile platform for the construction of more complex molecules. Its strategic importance lies in its utility as a building block for the synthesis of a variety of organic compounds, including fragrances, and potentially as a precursor for bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis and further transformation of this compound, supported by quantitative data and visual workflows.

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone. In this case, n-butylmagnesium bromide reacts with 2-pentanone to yield the desired tertiary alcohol.

Reaction Scheme:

Caption: Synthesis of this compound via Grignard Reaction.

Quantitative Data:

| Parameter | Value |

| Reactants | |

| n-Butyl Bromide | 1.1 eq |

| Magnesium Turnings | 1.2 eq |

| 2-Pentanone | 1.0 eq |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | 1-2 hours |

| Work-up | |

| Quenching Agent | Saturated aq. NH4Cl |

| Yield | |

| Typical Yield | ~50%[1] |

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

-

Add a solution of n-butyl bromide (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining n-butyl bromide solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: Cool the Grignard solution in an ice bath. Add a solution of 2-pentanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by distillation.

Applications of this compound in Further Synthesis

Dehydration to Alkenes

Tertiary alcohols like this compound can be readily dehydrated under acidic conditions to form alkenes. The major product of this elimination reaction is the more substituted alkene, following Zaitsev's rule. The primary product is 4-methyl-4-octene.

Reaction Scheme:

Caption: Dehydration of this compound to 4-Methyl-4-octene.

Quantitative Data:

| Parameter | Value |

| Reactant | This compound |

| Catalyst | Concentrated Sulfuric Acid or Phosphoric Acid |

| Reaction Conditions | |

| Temperature | 140-170 °C |

| Product | 4-Methyl-4-octene (mixture of E/Z isomers) |

| Typical Yield | Moderate to High |

Experimental Protocol:

-

Place this compound (1.0 eq) in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%).

-

Set up a distillation apparatus.

-

Heat the mixture to 140-170 °C. The alkene and water will co-distill.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Separate the organic layer from the aqueous layer in the distillate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The product can be further purified by fractional distillation.

Esterification to Form Acetate Esters

This compound can undergo esterification with carboxylic acids or their derivatives, such as acetic anhydride, to form esters. These esters often possess pleasant fragrances and can be used in the flavor and fragrance industry. The reaction with acetic anhydride is generally faster and more efficient than with acetic acid.

Reaction Scheme:

Caption: Esterification of this compound with Acetic Anhydride.

Quantitative Data:

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Acetic Anhydride | 1.5 eq |

| Catalyst | Catalytic amount of Sulfuric Acid or Pyridine |

| Reaction Conditions | |

| Temperature | Room temperature to gentle heating (50-60 °C) |

| Reaction Time | 1-3 hours |

| Product | 4-Methyl-4-octyl acetate |

| Typical Yield | High |

Experimental Protocol:

-

In a round-bottom flask, combine this compound (1.0 eq) and acetic anhydride (1.5 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid or a few drops of pyridine.

-

Stir the mixture at room temperature or heat gently to 50-60 °C for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into a separatory funnel containing water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude ester, which can be purified by distillation.

Potential Applications in Bioactive Molecule Synthesis

While direct, extensive applications of this compound in the synthesis of pharmaceuticals are not widely documented, its structural motifs are present in some natural products and bioactive molecules. For instance, various isomers of methyl-octanol are identified as components of insect pheromones.[1][2] The synthesis of these specific isomers often requires stereoselective methods. This compound can serve as a starting point for the synthesis of such compounds through a series of chemical transformations, including stereoselective reductions or rearrangements. The development of synthetic routes from this compound to these pheromones could be a valuable tool in pest management strategies.[3]

Logical Workflow for Potential Pheromone Synthesis:

Caption: A conceptual workflow for the synthesis of pheromone analogues from this compound.

Spectroscopic Data

| Technique | Key Features |

| IR (Infrared) | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2960-2870 cm⁻¹), C-O stretch (~1150 cm⁻¹)[4] |